(2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-3-30-21-13-7-6-12-20(21)24(28)27-14-8-10-18(16-27)15-22-25-23(26-29-22)19-11-5-4-9-17(19)2/h4-7,9,11-13,18H,3,8,10,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKFCOMSKSEZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(Ethylthio)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- An ethylthio group attached to a phenyl ring.
- A piperidine moiety linked to an oxadiazole ring, which is known for its diverse biological properties.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Anticancer Activity
- Mechanism of Action : The oxadiazole ring is known for its anticancer properties. Compounds containing this moiety have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
- Case Studies :
- In vitro studies have demonstrated that derivatives of oxadiazoles exhibit IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines. For instance, a related oxadiazole compound showed IC50 values of 0.67 µM against PC-3 cells and 0.80 µM against HCT-116 cells .
- A synthesized derivative with a similar structure was evaluated for its cytotoxic effects and displayed significant growth inhibition in melanoma (MDA-MB-435) and breast cancer (T-47D) cell lines .
Neuropharmacological Effects
- Receptor Modulation : The piperidine component suggests potential interactions with neurokinin receptors, which are implicated in various neurological disorders.
- Research Findings : Studies indicate that compounds with piperidine structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression .
Data Tables
The following table summarizes the biological activities observed in various studies involving related compounds:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC-3 | 0.67 | Apoptosis Induction |
| Compound B | HCT-116 | 0.80 | Cell Cycle Arrest |
| Compound C | MDA-MB-435 | 6.82 | Growth Inhibition |
| Compound D | T-47D | 34.27 | Apoptosis Induction |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated using fragment-based methods (e.g., Crippen’s method).
Functional Group Impact on Pharmacological Properties
- Ethylthio vs. Fluorophenoxy: The ethylthio group in the target compound confers higher lipophilicity compared to the fluorophenoxy group in CAS 1705207-00-4. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- o-Tolyl vs. Pyridinyl: The o-tolyl group (electron-donating methyl) on the oxadiazole ring provides steric hindrance and stabilizes π-π stacking in hydrophobic pockets.
- Piperidine Substitution : The 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine moiety is conserved across analogues. This substitution pattern optimizes spatial orientation for receptor binding, as seen in patent compounds with similar scaffolds .
Preparation Methods
Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is constructed using a well-established cyclocondensation reaction between an amidoxime and a carboxylic acid derivative. For the 3-(o-tolyl)-1,2,4-oxadiazol-5-yl subunit:
Synthesis of o-Tolyl Amidoxime
- o-Tolunitrile is treated with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux to yield o-tolyl amidoxime .
- Conditions : 80°C, 12 h, 85% yield.
Cyclization with Methyl Chlorooxoacetate
Hydrolysis to Oxadiazole-5-carboxylic Acid
Functionalization of the Oxadiazole Ring
The carboxylic acid is converted to a methyl ester via Fischer esterification:
Preparation of the Piperidine Methanone Intermediate
Synthesis of 3-(Hydroxymethyl)piperidine
Reduction of Ethyl Nicotinate
Protection of the Hydroxyl Group
Coupling the Oxadiazole to Piperidine
Mitsunobu Reaction
- The TBDMS-protected piperidine reacts with the oxadiazole methanol derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Reaction :
$$
\text{Oxadiazole-CH₂OH} + \text{Piperidine-O-TBDMS} \xrightarrow{\text{DEAD, PPh₃}} \text{Piperidine-CH₂-oxadiazole}
$$ - Conditions : THF, 0°C to room temperature, 24 h, 72% yield.
Deprotection of TBDMS Group
Assembly of the Final Product
Synthesis of 2-(Ethylthio)benzoyl Chloride
Thiolation of 2-Fluorobenzonitrile
Oxidation to Sulfoxide
Conversion to Acid Chloride
Coupling of Acyl Chloride with Piperidine Intermediate
The piperidine-oxadiazole intermediate is acylated with 2-(ethylthio)benzoyl chloride:
Optimization and Mechanistic Insights
Critical Reaction Parameters
| Step | Optimal Conditions | Yield (%) | Key Catalysts/Reagents |
|---|---|---|---|
| Oxadiazole formation | TEA, DCM, 0°C to rt | 78 | Methyl chlorooxoacetate |
| Mitsunobu reaction | DEAD, PPh₃, THF | 72 | - |
| Deprotection | TBAF, THF | 90 | - |
| Acylation | TEA, DCM | 68 | 2-(Ethylthio)benzoyl Cl |
Challenges in Regioselectivity
- The Mitsunobu reaction required rigorous exclusion of moisture to prevent side reactions.
- Over-oxidation of the thioether to sulfone was mitigated by controlled use of mCPBA.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
- Methodology :
- Step 1 : Prepare the 3-(o-tolyl)-1,2,4-oxadiazole intermediate via cyclization of an amidoxime precursor with a substituted carboxylic acid under reflux in acetic acid .
- Step 2 : Functionalize the piperidine ring by alkylation with the oxadiazole-methyl group using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .
- Step 3 : Attach the (2-(ethylthio)phenyl)methanone moiety via a nucleophilic acyl substitution reaction, employing a base like triethylamine to deprotonate the piperidine nitrogen .
- Optimization : Monitor reaction progress with HPLC and adjust temperature (60–80°C) to avoid side reactions like oxidation of the ethylthio group .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity and purity?
- Analytical Workflow :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., ethylthio group at 2-position, o-tolyl on oxadiazole) and piperidine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and detects impurities .
- HPLC : Quantify purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Approach :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) due to the oxadiazole’s potential as a bioisostere .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting the ethylthio group’s role in membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized for challenging steps like oxadiazole ring formation?
- Strategies :
- Catalyst Screening : Use ZnCl or CuI to accelerate cyclization, reducing reaction time from 24h to 6h .
- Solvent Effects : Replace acetic acid with toluene for milder conditions, minimizing side-product formation .
- Microwave-Assisted Synthesis : Enhance yield (from 60% to 85%) by reducing thermal degradation .
Q. What computational methods predict its binding affinity to biological targets?
- Protocol :
- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs), focusing on the oxadiazole’s hydrogen-bonding capability .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-oxadiazole conformation in aqueous solution .
- QSAR Modeling : Corrogate substituent effects (e.g., o-tolyl vs. phenyl) on activity using MOE or Schrödinger .
Q. How can discrepancies in reported bioactivity data be resolved?
- Resolution Framework :
- Orthogonal Assays : Compare results from fluorescence-based and radiometric assays to rule out false positives .
- SAR Studies : Synthesize analogs (e.g., replacing ethylthio with methylsulfonyl) to isolate contributions of specific functional groups .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies, considering batch-to-batch purity variations .
Q. What strategies enable selective functionalization of the piperidine ring without disrupting the oxadiazole moiety?
- Synthetic Design :
- Protecting Groups : Temporarily block the oxadiazole nitrogen with a Boc group during piperidine modifications .
- Chemoselective Reagents : Use mild oxidizing agents (e.g., NaIO) to avoid sulfur oxidation in the ethylthio group .
Q. How is its stability under physiological conditions evaluated?
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
